molecular formula C16H25N3O2 B15217293 Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate CAS No. 89221-78-3

Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate

Cat. No.: B15217293
CAS No.: 89221-78-3
M. Wt: 291.39 g/mol
InChI Key: BRUFEDKPUUMUFL-UHFFFAOYSA-N
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Description

Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dimethylimidazolidin-2-yl)phenyl carbamate
  • Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate
  • 4-(1,3-Dimethylimidazolidin-2-yl)phenyl butylcarbamate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

89221-78-3

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

butyl N-[4-(1,3-dimethylimidazolidin-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-4-5-12-21-16(20)17-14-8-6-13(7-9-14)15-18(2)10-11-19(15)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,17,20)

InChI Key

BRUFEDKPUUMUFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C2N(CCN2C)C

Origin of Product

United States

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